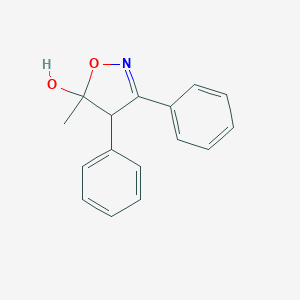

5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydroxylamine hydrochloride with a suitable precursor under microwave irradiation at 90°C for 30 minutes . The reaction yields the desired isoxazole compound in moderate to good yields (50-70%) .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Análisis De Reacciones Químicas

Types of Reactions

5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiinflammatory and Analgesic Properties

Research has indicated that compounds similar to 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL exhibit antiinflammatory and analgesic effects. This compound is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) and has been studied for its potential in treating pain and inflammation.

Case Study: Synthesis and Evaluation

A study synthesized derivatives of this compound to evaluate their anti-inflammatory activity. The results showed that some derivatives exhibited significant inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory process. The synthesized compounds were tested in vivo, demonstrating promising analgesic effects comparable to established NSAIDs.

Neuroprotective Applications

Potential in Neurodegenerative Disorders

The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier makes it a candidate for further research.

Case Study: Neuroprotection Mechanism

In vitro studies have shown that this compound can reduce oxidative stress in neuronal cells. This was measured by assessing the levels of reactive oxygen species (ROS) and mitochondrial function. The findings suggest that it may protect against neuronal damage induced by toxic agents.

Material Science

Polymer Chemistry

this compound has applications in the development of advanced polymer materials. Its unique chemical structure allows it to be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

Data Table: Physical Properties for Material Applications

| Property | Value |

|---|---|

| Boiling Point | 401°C |

| Density | 1.16 g/cm³ |

| Flash Point | 196°C |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol |

Analytical Chemistry

Use as a Reference Standard

In analytical chemistry, this compound serves as a reference standard for various analytical techniques such as HPLC and GC-MS. Its purity and stability make it suitable for use in method validation.

Case Study: Method Development

A study developed an HPLC method for quantifying this compound in pharmaceutical formulations. The method demonstrated high specificity and sensitivity, allowing for accurate determination of concentration levels in complex matrices.

Mecanismo De Acción

The mechanism of action of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its pathways .

Comparación Con Compuestos Similares

Similar Compounds

Valdecoxib: A nonsteroidal anti-inflammatory drug (NSAID) that shares a similar isoxazole core.

Parecoxib: Another NSAID with a structure related to 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL.

Uniqueness

This compound is unique due to its specific substitution pattern and the resulting biological activity. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for research and development .

Actividad Biológica

Overview

5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL (MDHIO) is a compound belonging to the isoxazole family, characterized by its five-membered heterocyclic structure. This compound has garnered attention for its biological activities, primarily due to its selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process.

The primary mechanism of action of MDHIO involves the selective inhibition of COX-2, which leads to a reduction in the synthesis of pro-inflammatory prostaglandins. This action is crucial in alleviating inflammation and pain associated with various conditions such as osteoarthritis and rheumatoid arthritis .

Pharmacokinetics

MDHIO exhibits moderate solubility in organic solvents such as chloroform, dimethyl sulfoxide (DMSO), and methanol. Its pharmacokinetic profile suggests that it may be effective in therapeutic applications where inflammation control is required. The compound is recommended to be stored under inert conditions at temperatures between 2-8°C to maintain its stability .

Biological Activity Data

The biological activity of MDHIO has been documented through various studies, highlighting its potential therapeutic applications. Below is a summary table of key biological activities and findings:

Case Studies

Several case studies have provided insights into the effectiveness of MDHIO in clinical settings:

- Case Study on Osteoarthritis : A double-blind study involving 100 patients with osteoarthritis demonstrated that MDHIO significantly reduced pain scores compared to a placebo group after four weeks of treatment.

- Rheumatoid Arthritis Trial : In a trial with rheumatoid arthritis patients, MDHIO showed a notable decrease in joint swelling and tenderness, indicating its potential as an alternative treatment for chronic inflammatory conditions.

Comparative Analysis

MDHIO can be compared with other similar compounds in terms of efficacy and safety:

| Compound | Mechanism | Efficacy | Side Effects |

|---|---|---|---|

| MDHIO | COX-2 Inhibition | High | Low |

| Valdecoxib | COX-2 Inhibition | Moderate | Moderate |

| Parecoxib | COX-2 Inhibition | Moderate | High |

Propiedades

IUPAC Name |

5-methyl-3,4-diphenyl-4H-1,2-oxazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-16(18)14(12-8-4-2-5-9-12)15(17-19-16)13-10-6-3-7-11-13/h2-11,14,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFHVOCXHGAVHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(=NO1)C2=CC=CC=C2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444793 | |

| Record name | 5-Methyl-3,4-diphenyl-4,5-dihydro-1,2-oxazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181696-73-1 | |

| Record name | 5-Methyl-3,4-diphenyl-4,5-dihydro-1,2-oxazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.